3-Fluoro-4-vinylphenol

pKa Acidity Reactivity

Sourcing a fluorinated styrenic monomer with precise regiochemistry for advanced photoresist formulations is a persistent supply chain challenge. 3-Fluoro-4-vinylphenol (3F4VP) directly addresses this need as a bifunctional building block combining a polymerizable vinyl group with a fluorine-modulated phenolic moiety. • Optical Performance: Enables polymer transparency at 157 nm for F2 excimer laser lithography, a critical requirement unmet by non-fluorinated polyvinylphenol. • Enhanced Acidity: The lower pKa (ΔpKa ≈ -0.66 vs. 4-vinylphenol) accelerates aqueous-base dissolution rates in chemically amplified photoresists, improving pattern contrast. • Hydrophobicity Control: Increased lipophilicity (ΔlogP ≈ +0.35) supports hydrophobic polymer design for low-dielectric coatings and separation membranes. • Supply Assurance: Available in bulk quantities (25 g to 100 kg) with custom synthesis options for electronic-grade specifications.

Molecular Formula C8H7FO
Molecular Weight 138.14 g/mol
Cat. No. B13527407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-vinylphenol
Molecular FormulaC8H7FO
Molecular Weight138.14 g/mol
Structural Identifiers
SMILESC=CC1=C(C=C(C=C1)O)F
InChIInChI=1S/C8H7FO/c1-2-6-3-4-7(10)5-8(6)9/h2-5,10H,1H2
InChIKeyLFBOTPSZVHTHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-vinylphenol (3F4VP): Bifunctional Monomer Overview


3-Fluoro-4-vinylphenol (3F4VP, CAS 646058-20-0) is a fluorinated styrenic monomer characterized by a phenolic hydroxyl group and a vinyl moiety on an aromatic ring bearing a fluorine substituent . This bifunctional architecture enables its use as a key intermediate in the synthesis of specialized polymers, particularly in photoresist formulations for semiconductor manufacturing, crosslinked fibers, and conductive materials . The presence of the fluorine atom imparts distinct electronic and physicochemical properties compared to non-fluorinated analogs, making 3F4VP a compound of interest for applications demanding precise control over material characteristics.

Workflow
Photoresist monomer for 157 nm lithography
Workflow
Hydrophobic copolymer design
Workflow
Base-developable resist systems

3-Fluoro-4-vinylphenol vs. Generic Alternatives


Substituting 3-Fluoro-4-vinylphenol with a structurally similar analog such as 4-vinylphenol or a different fluoro-isomer is not straightforward due to the unique influence of the fluorine atom's position and electronic effects. Fluorine substitution significantly alters the acidity (pKa) and lipophilicity (logP) of the phenolic moiety, which directly impacts monomer reactivity, polymer solubility, and the performance of derived materials [1]. Furthermore, the specific regiochemistry of the fluorine atom in 3F4VP influences its copolymerization behavior and the thermal and optical properties of the resulting polymers, as demonstrated in related fluorostyrene systems [2]. These quantifiable differences, detailed in the evidence below, underscore why generic substitution is a scientifically unsound approach for applications requiring precise material specifications.

Acidity shift Fluorine lowers pKa, altering polymerization kinetics and developer solubility vs. 4-vinylphenol.
Lipophilicity change Increased logP shifts organic-phase partitioning and polymer hydrophobicity compared to non-fluorinated analog.
Reactivity divergence Fluorine position (meta to vinyl) alters copolymer microstructure and thermal properties relative to other isomers.
Optical transparency Non-fluorinated polyvinylphenol lacks sufficient transmittance at 157 nm; replacement jeopardizes photoresist viability.

3-Fluoro-4-vinylphenol: Comparative Evidence


Enhanced Phenol Acidity vs. 4-Vinylphenol

The fluorine atom in 3-fluoro-4-vinylphenol significantly lowers the pKa of the phenolic hydroxyl group compared to its non-fluorinated counterpart, 4-vinylphenol. This is supported by class-level inference using the well-characterized compounds 3-fluorophenol and phenol. The presence of the electron-withdrawing fluorine atom increases the acidity, making the monomer more reactive in base-catalyzed polymerizations and altering its solubility profile [1].

Phenolic Acidity
Class-level inference
ΔpKa ≈ −0.66 (more acidic vs. 4-vinylphenol, estimated from 3-fluorophenol)
May alter polymerization kinetics and resist development behavior.
Estimated from analog data; confirm experimentally for target monomer.
pKa Acidity Reactivity Polymer Chemistry

Increased Lipophilicity vs. 4-Vinylphenol

Fluorine substitution increases the lipophilicity (logP) of the phenolic monomer. Using 3-fluorophenol as a model, its logP is approximately 1.81, which is notably higher than the logP of phenol (approximately 1.46). This class-level inference suggests that 3-fluoro-4-vinylphenol will be significantly more lipophilic than 4-vinylphenol, impacting its solubility in organic solvents, its partitioning in biphasic systems, and the hydrophobic character of derived polymers [1][2].

Lipophilicity
Class-level inference
ΔlogP ≈ +0.35 (more lipophilic vs. 4-vinylphenol, estimated from 3-fluorophenol)
May affect solution processing and final polymer hydrophobicity.
Verify partition coefficient with the specific compound if critical.
Lipophilicity logP Solubility Material Science

Altered Polymerization Reactivity

The electron-withdrawing nature of fluorine modifies the reactivity of the vinyl group in polymerization. While specific Q-e values for 3-fluoro-4-vinylphenol are not directly available, data from copolymerization studies of ethylene with ortho-, meta-, and para-fluorostyrenes demonstrate that fluorine substitution significantly alters reactivity ratios and the resulting polymer microstructure [1]. The position of fluorine (meta to the vinyl group in 3F4VP) is expected to impart a unique reactivity profile compared to other regioisomers or non-fluorinated 4-vinylphenol, as evidenced by the different thermal properties (Tg, Tm) observed in fluorostyrene-ethylene copolymers [1].

Copolymerization
Cross-study comparable
Fluorostyrene copolymers show Tg range −22.2 to 5.1 °C and Tm range 42.3 to 130.2 °C depending on fluorine position.
Regiochemistry influences copolymer microstructure and thermal transitions.
Direct reactivity ratios not available; use fluorostyrene data as guidance.
Copolymerization Reactivity Ratio Q-e Scheme Fluorostyrene

Improved Deep-UV Optical Transmittance

A key differentiator for 3-fluoro-4-vinylphenol lies in its application as a monomer for deep-UV photoresist polymers. US Patent 6,461,790 discloses that polymers comprising fluorinated vinyl phenol units, as opposed to non-fluorinated polyvinylphenol, exhibit significantly improved transmittance at wavelengths below 300 nm, particularly at 157 nm (F2 excimer laser) [1]. The patent explicitly states that while non-fluorinated polyvinylphenol has a window for absorption near 160 nm, its transmittance is 'far below the practical level,' whereas fluorine substitution 'is effective for improving the transmittance to a practically acceptable level by expanding the window' [1].

157 nm Transmittance
Supporting evidence
Poly(3F4VP): reported practically acceptable transmittance; non-fluorinated: far below practical level.
Fluorine substitution enables F2 excimer laser photoresist viability.
Patent disclosure; validate in target resist formulation.
Photoresist Transmittance Lithography 157 nm

3-Fluoro-4-vinylphenol: Key Applications


Deep-UV Photoresist Formulation

The enhanced transmittance of fluorinated vinyl phenol polymers at 157 nm, as disclosed in US Patent 6,461,790 [1], makes 3-fluoro-4-vinylphenol a critical monomer for formulating photoresists targeting F2 excimer laser lithography. Non-fluorinated polyvinylphenol is unsuitable due to high absorbance. This application scenario directly leverages the optical differentiation evidence presented in Section 3.

Hydrophobic Polymers for Coatings & Membranes

The increased lipophilicity (ΔlogP ≈ +0.35) of 3-fluoro-4-vinylphenol compared to 4-vinylphenol [1] makes it a preferred monomer for synthesizing hydrophobic polymers used in water-repellent coatings, low-dielectric materials, and separation membranes. The enhanced hydrophobicity can improve the barrier properties and long-term stability of these materials in humid or aqueous environments, a direct consequence of the class-level evidence provided in Section 3.

Base-Developable Polymer Systems

The lower pKa (ΔpKa ≈ -0.66) of 3-fluoro-4-vinylphenol relative to 4-vinylphenol [1] makes it valuable in applications where the polymer's solubility in aqueous base solutions is critical. This includes chemically amplified photoresists where the acid-labile protecting groups are cleaved, and the exposed regions must dissolve selectively in a developer. The enhanced acidity of the phenolic group in 3F4VP can lead to faster dissolution rates and improved contrast in lithographic patterns, a key requirement for high-resolution microfabrication.

Tailored Elastomers via Copolymerization

The altered polymerization reactivity of 3-fluoro-4-vinylphenol, inferred from fluorostyrene copolymerization studies [1], makes it a strategic comonomer for engineering the microstructure of functional polyolefins and thermoplastic elastomers. By controlling the incorporation of 3F4VP, researchers can fine-tune the glass transition temperature (Tg) and melting point (Tm) of the copolymer, enabling the design of materials with specific flexibility, strength, and thermal performance characteristics.

Application
Selection Property
Validation Focus
Deep-UV photoresist formulation
Fluorine-enhanced UV transmittance
Photoresist contrast and resolution at 157 nm
Hydrophobic polymer coatings
Increased lipophilicity (logP)
Water repellency and dielectric performance
Base-developable resist systems
Enhanced phenolic acidity (pKa)
Aqueous base dissolution rate and pattern contrast
Tailored polyolefin elastomers
Controlled copolymer microstructure
Thermal and mechanical property tuning
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